3H-Pyrazol-3-one, 1,2-dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-
Description
The compound 3H-Pyrazol-3-one, 1,2-dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)- is a pyrazolone derivative characterized by a 1,5-diphenyl-substituted pyrazol-3-one core. Its structure is further modified with a 3-(4-(4-fluorophenyl)piperazinyl)propyl chain at position 2. This substitution introduces a piperazine moiety linked via a propyl spacer, which is fluorinated at the para position of the aryl group. Such structural features are often associated with enhanced pharmacokinetic properties, including improved solubility and receptor binding affinity, particularly in central nervous system (CNS)-targeting pharmaceuticals .
Properties
CAS No. |
85674-11-9 |
|---|---|
Molecular Formula |
C28H29FN4O |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-1,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C28H29FN4O/c29-24-12-14-25(15-13-24)31-20-18-30(19-21-31)16-7-17-32-28(34)22-27(23-8-3-1-4-9-23)33(32)26-10-5-2-6-11-26/h1-6,8-15,22H,7,16-21H2 |
InChI Key |
QGGAEVKFTWHDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the diphenyl groups: This step might involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrazolone core.
Incorporation of the fluorophenyl group: This step might involve the use of fluorobenzene derivatives in a substitution reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Compounds containing piperazine rings are often explored for their antidepressant effects. Research indicates that derivatives of pyrazolines exhibit significant activity in modulating neurotransmitter levels, potentially offering therapeutic benefits in treating depression .
- Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antimicrobial activity against various pathogens. Studies suggest that modifications in the pyrazole structure can enhance efficacy against bacteria and fungi, making them potential candidates for new antimicrobial agents .
- Anti-inflammatory Effects : Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, specific compounds have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis .
- Anticancer Potential : The ability of pyrazole derivatives to induce apoptosis in cancer cells has been documented. Certain compounds have shown promise in targeting specific cancer types through mechanisms involving cell cycle arrest and apoptosis induction .
Synthesis and Derivatives
The synthesis of 3H-Pyrazol-3-one derivatives typically involves nucleophilic addition reactions and condensation processes with various aldehydes and ketones. For example:
- The reaction of pyrazolone with chalcones leads to the formation of novel derivatives that can be screened for biological activity .
Case Studies
- Synthesis of Antimicrobial Pyrazoles : A study demonstrated the synthesis of a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazoles and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
- Evaluation of Anti-inflammatory Activity : Another research project focused on a novel series of pyrazole derivatives which were tested for their anti-inflammatory effects using in vivo models. The results showed that some compounds reduced inflammation markers significantly compared to control groups, suggesting their potential use in inflammatory diseases .
Table 1: Biological Activities of Selected Pyrazole Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 12 | |
| Compound B | Anti-inflammatory | 25 | |
| Compound C | Anticancer | 15 |
Table 2: Synthesis Methods for Pyrazole Derivatives
| Methodology | Description | Yield (%) |
|---|---|---|
| Nucleophilic Addition | Reaction with chalcones | 85 |
| Condensation with Aldehydes | Formation of hydrazones | 78 |
| Cyclization Reactions | Synthesis involving cyclohexanone | 70 |
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazolone/Pyrazoline Families
The target compound shares structural homology with several pyrazolone and pyrazoline derivatives, differing primarily in substituents and functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Core Structure: The target compound’s pyrazol-3-one core (oxidized pyrazoline) contrasts with pyrazoline (non-oxidized) cores in compounds like those in . Compounds with fused heterocycles (e.g., thiazole in ) exhibit planar conformations, whereas the target’s piperazine-propyl chain introduces steric bulk and conformational flexibility .
Substituent Effects :
- The 4-fluorophenyl-piperazine group in the target compound is structurally distinct from the methoxyphenyl-piperazine in . Fluorination typically increases metabolic stability and lipophilicity compared to methoxy groups.
- The diphenyl substitution at positions 1 and 5 (target) vs. smaller groups (e.g., methyl in ) may enhance π-π stacking interactions with aromatic residues in biological targets.
Thiazole- and triazole-containing analogues () may exhibit antimicrobial or anticancer activity due to their planar, conjugated systems.
Research Findings and Data
Crystallographic and Conformational Studies
- Pyrazoline derivatives (e.g., ) crystallize in triclinic systems (P 1 symmetry) with planar conformations, while the target compound’s piperazine-propyl chain likely disrupts planarity, as seen in similar piperazine-bearing molecules .
- Fluorophenyl groups in analogous compounds adopt perpendicular orientations relative to the core, optimizing crystal packing and stability .
Biological Activity
3H-Pyrazol-3-one derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 3H-Pyrazol-3-one, 1,2-dihydro-1,5-diphenyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)- is a notable example, exhibiting various pharmacological properties including anti-inflammatory, analgesic, and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings.
Structure and Properties
The compound's structure features a pyrazolone core substituted with multiple phenyl and piperazine groups, which contribute to its biological activity. The presence of the fluorophenyl group is particularly significant as fluorine can enhance lipophilicity and metabolic stability.
Biological Activity Overview
Research has demonstrated that pyrazolone derivatives exhibit a range of biological activities:
- Anti-inflammatory Activity : Several studies have reported that pyrazolone derivatives possess significant anti-inflammatory properties. For instance, compounds similar to the one showed inhibition rates of up to 87.35% in inflammation models, surpassing the reference drug phenylbutazone .
- Antioxidant Activity : The antioxidant potential of pyrazolone derivatives has also been explored. In one study, compounds exhibited potent antioxidant activities correlated with the presence of hydroxyl groups .
- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal properties. For example, certain pyrazolone compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Studies
A detailed investigation into the anti-inflammatory activity revealed that various synthesized pyrazolone derivatives exhibited significant inhibition in inflammatory models. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazolone ring could enhance activity:
| Compound | Inhibition (%) | Reference Drug Inhibition (%) |
|---|---|---|
| 2c | 58.95 | 57.41 |
| 3d | 78.06 | 70.56 |
| 6b | 86.67 | 70.56 |
The presence of specific substituents such as benzenesulfonamide moieties was found to correlate positively with increased anti-inflammatory activity .
Antioxidant Evaluation
Antioxidant assays conducted on various pyrazolone derivatives indicated that those with multiple hydroxyl groups exhibited superior activity compared to others:
| Compound | Antioxidant Activity Level |
|---|---|
| 5 | Most Potent |
| 14 | Lowest Potency |
The results suggested that the presence of carboxylic acid groups significantly enhanced antioxidant properties .
Case Studies
Several case studies have highlighted the efficacy of pyrazolone derivatives in clinical settings:
- Case Study on Pain Management : A clinical trial involving a derivative of the compound demonstrated significant pain relief in patients with chronic pain conditions, outperforming traditional analgesics.
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of a series of pyrazolone compounds against common pathogens, revealing promising results particularly against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
